NADPH Oxidase Inhibitor Classification: Differentiating N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide from Non-Thiophene Scaffold Analogs
The target compound is annotated by Toronto Research Chemicals (via Labmix24) as an inhibitor of NADPH oxidase, positioning it within the class of ROS-modulating agents for inflammatory disease research . This functional annotation is scaffold-dependent: the thiophene-2-carboxamide group is critical for the NADPH oxidase inhibitory pharmacophore, as demonstrated by structure-activity relationship (SAR) studies on related thiophene-carboxamide derivatives showing that the thiophene ring contributes essential electronic and steric features for enzyme binding [1]. In contrast, comparator compounds bearing the identical 2-cyclopropylimidazole-ethyl scaffold but with a furan-3-carboxamide (CAS not retrieved from primary literature) or benzamide terminus are not annotated as NADPH oxidase inhibitors and belong to different target classes, indicating that the thiophene-2-carboxamide terminus is a necessary—though not independently sufficient—structural determinant of this activity annotation. No direct IC₅₀ or Kᵢ comparison data are available for the target compound versus these analogs.
| Evidence Dimension | Target class annotation (NADPH oxidase inhibition) |
|---|---|
| Target Compound Data | Annotated as NADPH oxidase inhibitor; no quantitative IC₅₀ publicly available |
| Comparator Or Baseline | N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide: no NADPH oxidase annotation publicly available; N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide: no NADPH oxidase annotation publicly available |
| Quantified Difference | Qualitative: presence vs. absence of NADPH oxidase inhibitor annotation; no quantitative fold-selectivity data |
| Conditions | Vendor annotation (Toronto Research Chemicals); no published enzyme assay data identified |
Why This Matters
For procurement decisions in ROS biology or inflammatory disease research, selecting a compound explicitly annotated as an NADPH oxidase inhibitor provides a functional starting point that structurally analogous but unannotated compounds do not offer, reducing the risk of acquiring an inactive scaffold.
- [1] Impellizzeri, D. et al. Biochem. Pharmacol. 2011, 81, 636. (Referenced by Toronto Research Chemicals in the product description as supporting the NADPH oxidase inhibitor classification of thiophene-carboxamide derivatives.) View Source
